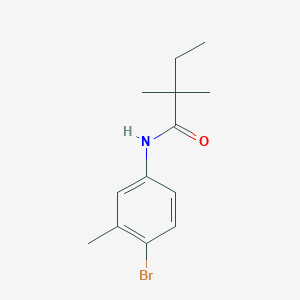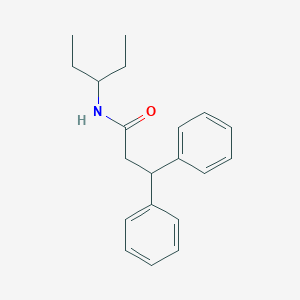
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide, also known as BRH, is a chemical compound that has been extensively studied for its potential in various scientific applications. This compound is known for its unique molecular structure, which makes it an interesting subject for research. In
Wirkmechanismus
The mechanism of action of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is not fully understood. However, studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide for lab experiments is its potent anti-cancer properties. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to be effective against various types of cancer cells, making it a promising candidate for cancer research. However, one of the limitations of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is its toxicity. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide. One area of research is to further investigate the mechanism of action of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide. Understanding the molecular pathways involved in 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide-induced apoptosis can provide valuable insights into the development of new cancer therapies. Another area of research is to explore the potential of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide in combination with other anti-cancer drugs. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide can enhance the anti-cancer effects of other drugs, making it a promising candidate for combination therapy. Finally, research can be conducted to explore the potential of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide in treating other diseases such as Alzheimer's disease and diabetes.
Conclusion:
In conclusion, 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is a promising compound that has been extensively studied for its potential in various scientific applications. Its unique molecular structure and potent anti-cancer properties make it an interesting subject for research. While there are limitations to its use in certain experiments, the future directions for research on 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide are promising and can provide valuable insights into the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide involves the reaction of 2-bromo-1-cyclohexen-1-one with benzohydrazide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been studied extensively for its potential in various scientific applications. One of the most promising applications of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is in the field of cancer research. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has potent anti-cancer properties and can induce cell death in various cancer cell lines. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has also been studied for its potential in treating other diseases such as Alzheimer's disease and diabetes.
Eigenschaften
Produktname |
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide |
|---|---|
Molekularformel |
C13H13BrN2O2 |
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
2-bromo-N//'-(3-oxocyclohexen-1-yl)benzohydrazide |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-7-2-1-6-11(12)13(18)16-15-9-4-3-5-10(17)8-9/h1-2,6-8,15H,3-5H2,(H,16,18) |
InChI-Schlüssel |
RMYAAXWDECQKMI-UHFFFAOYSA-N |
SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215684.png)


![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)
![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)

![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)




